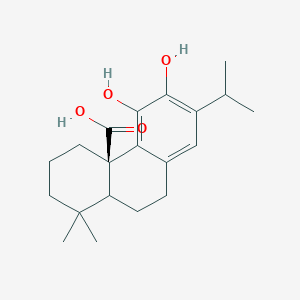![molecular formula C18H15Cl2N5O3 B1668528 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 208928-25-0](/img/structure/B1668528.png)
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP61594 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
- 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds show potential in binding with the glycine site and the neurotransmitter recognition (NMDA) site (Carling et al., 1992).
- Studies on trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from the lead 5,7-dichlorokynurenic acid, show nanomolar affinity for the glycine site on the N-methyl-D-aspartate (NMDA) receptor, suggesting high potential as NMDA antagonists (Leeson et al., 1992).
Neuroprotection and Anticonvulsant Activity
- Compounds like SM-31900, which share structural similarities with 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibit neuroprotective properties and anticonvulsant activity. They show high affinity for the NMDA receptor glycine-binding site and are systemically active (Ohtani et al., 2002).
Diagnostic Tools for Neurological Disorders
- Research into the synthesis and evaluation of related compounds aims at developing diagnostic tools for PET imaging to study glutamatergic neurotransmission in vivo, which is crucial in disorders like Parkinson's disease and schizophrenia (Piel et al., 2003).
Potential Anti-Cancer Activity
- Derivatives of tetrahydroquinoline, structurally related to the compound , have been explored for their potential as inhibitors for methionine synthase, showing promise in the treatment of certain breast and prostate tumors (Elfekki et al., 2014).
Eigenschaften
CAS-Nummer |
208928-25-0 |
|---|---|
Produktname |
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
Molekularformel |
C18H15Cl2N5O3 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
4-[[2-(4-azidophenyl)acetyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl2N5O3/c19-10-6-12(20)17-13(7-10)22-15(18(27)28)8-14(17)23-16(26)5-9-1-3-11(4-2-9)24-25-21/h1-4,6-7,14-15,22H,5,8H2,(H,23,26)(H,27,28) |
InChI-Schlüssel |
OVAIIHUWSLJJPO-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(2-(4-azidophenyl)acetylamino)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CGP 61594 CGP-61594 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)


![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
